molecular formula C10H20O2 B13138305 rel-(4S,7S,E)-Dec-5-ene-4,7-diol

rel-(4S,7S,E)-Dec-5-ene-4,7-diol

Cat. No.: B13138305
M. Wt: 172.26 g/mol
InChI Key: BXHJMGQEUSQVEF-GOPXOUGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(4S,7S,E)-Dec-5-ene-4,7-diol: is an organic compound characterized by its unique structure, which includes a decene backbone with hydroxyl groups at the 4th and 7th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(4S,7S,E)-Dec-5-ene-4,7-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-decene and appropriate reagents for hydroxylation.

    Hydroxylation: The key step involves the hydroxylation of 1-decene to introduce hydroxyl groups at the 4th and 7th positions. This can be achieved using reagents like osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rel-(4S,7S,E)-Dec-5-ene-4,7-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) to form tosylates, which can then undergo further nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: TsCl, nucleophiles (e.g., sodium azide, potassium cyanide)

Major Products Formed

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Saturated alcohols

    Substitution: Tosylates, azides, nitriles

Scientific Research Applications

rel-(4S,7S,E)-Dec-5-ene-4,7-diol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of rel-(4S,7S,E)-Dec-5-ene-4,7-diol involves its interaction with specific molecular targets and pathways. For example, its hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

    rel-(4S,7S,E)-Dec-5-ene-4,7-diol: can be compared with other diols and decene derivatives, such as:

Uniqueness

The unique feature of this compound is the specific positioning of the hydroxyl groups at the 4th and 7th positions, which imparts distinct chemical and biological properties. This structural arrangement can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(E,4S,7S)-dec-5-ene-4,7-diol

InChI

InChI=1S/C10H20O2/c1-3-5-9(11)7-8-10(12)6-4-2/h7-12H,3-6H2,1-2H3/b8-7+/t9-,10-/m0/s1

InChI Key

BXHJMGQEUSQVEF-GOPXOUGQSA-N

Isomeric SMILES

CCC[C@@H](/C=C/[C@H](CCC)O)O

Canonical SMILES

CCCC(C=CC(CCC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.